Cas no 19995-38-1 (2-(2-Chloroethyl)thiophene)

2-(2-Chloroethyl)thiophene 化学的及び物理的性質
名前と識別子
-
- 2-(2-Chloroethyl)thiophene
- 2-(2-Chlor-aethyl)-thiophen
- 2-(2-chloroethyl)-thiophene
- 2-(2-chloro-ethyl)-thiophene
- 2-(2-thienyl)ethyl chloride
- 2-(chloroethyl)-2-thiophene
- 2-(thien-2-yl)ethyl chloride
- AC1Q3UIT
- AG-E-46295
- AGN-PC-008LI3
- CTK4E2988
- SureCN1309426
- Thiophene,2-(2-chloroethyl)-
- 19995-38-1
- DTXSID10464992
- J-505581
- AKOS009359753
- Thiophene, 2-(2-chloroethyl)-
- E78020
- C6H7ClS
- SCHEMBL1309426
- CS-0252865
- A879897
- F8881-4950
- EN300-61842
- FMOIXKQKOWLYEK-UHFFFAOYSA-N
- BS-53089
- DB-354700
-
- MDL: MFCD11646274
- インチ: InChI=1S/C6H7ClS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2
- InChIKey: FMOIXKQKOWLYEK-UHFFFAOYSA-N
- ほほえんだ: C1=CSC(=C1)CCCl
計算された属性
- せいみつぶんしりょう: 145.99600
- どういたいしつりょう: 145.9956991g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 65.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.191
- ふってん: 201 ºC
- フラッシュポイント: 96 ºC
- 屈折率: 1.546
- PSA: 28.24000
- LogP: 2.52940
2-(2-Chloroethyl)thiophene セキュリティ情報
2-(2-Chloroethyl)thiophene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(2-Chloroethyl)thiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C462530-250mg |
2-(2-chloroethyl)thiophene |
19995-38-1 | 250mg |
$ 250.00 | 2022-06-06 | ||
TRC | C462530-25mg |
2-(2-chloroethyl)thiophene |
19995-38-1 | 25mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-61842-0.1g |
2-(2-chloroethyl)thiophene |
19995-38-1 | 95% | 0.1g |
$83.0 | 2023-05-02 | |
Enamine | EN300-61842-0.5g |
2-(2-chloroethyl)thiophene |
19995-38-1 | 95% | 0.5g |
$218.0 | 2023-05-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | XE381-5g |
2-(2-Chloroethyl)thiophene |
19995-38-1 | 97% | 5g |
294CNY | 2021-05-08 | |
Enamine | EN300-61842-5.0g |
2-(2-chloroethyl)thiophene |
19995-38-1 | 95% | 5g |
$908.0 | 2023-05-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | XE381-100g |
2-(2-Chloroethyl)thiophene |
19995-38-1 | 97% | 100g |
2839CNY | 2021-05-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRB080-50g |
2-(2-chloroethyl)thiophene |
19995-38-1 | 95% | 50g |
¥1200.0 | 2024-04-22 | |
Aaron | AR002D6G-25g |
Thiophene, 2-(2-chloroethyl)- |
19995-38-1 | 97% | 25g |
$85.00 | 2025-01-21 | |
Aaron | AR002D6G-5g |
Thiophene, 2-(2-chloroethyl)- |
19995-38-1 | 97% | 5g |
$21.00 | 2025-01-21 |
2-(2-Chloroethyl)thiophene 関連文献
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
2-(2-Chloroethyl)thiopheneに関する追加情報
2-(2-Chloroethyl)thiophene: A Comprehensive Overview
The compound with CAS No. 19995-38-1, commonly referred to as 2-(2-Chloroethyl)thiophene, is a heterocyclic aromatic compound that has garnered significant attention in various scientific and industrial applications. This compound is characterized by its thiophene ring structure, which is a five-membered ring consisting of four carbon atoms and one sulfur atom. The presence of the chloroethyl group at the 2-position of the thiophene ring introduces unique chemical properties, making it a versatile molecule for diverse applications.
Thiophene derivatives have been extensively studied due to their electronic properties and potential applications in materials science, pharmaceuticals, and organic electronics. The chloroethyl group attached to the thiophene ring in 2-(2-Chloroethyl)thiophene adds functionality, enabling further chemical modifications. Recent studies have explored the use of this compound as an intermediate in the synthesis of more complex molecules, particularly in the development of novel materials with tailored electronic properties.
One of the most notable applications of 2-(2-Chloroethyl)thiophene is in the field of organic electronics. Researchers have investigated its potential as a building block for constructing conjugated polymers and small molecules for use in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). The thiophene moiety is known for its ability to facilitate charge transport, while the chloroethyl group can be utilized for further functionalization to enhance device performance. Recent advancements in this area have demonstrated improved charge carrier mobility and device efficiency when incorporating this compound into polymer backbones.
In addition to its role in materials science, 2-(2-Chloroethyl)thiophene has also been explored in medicinal chemistry. The thiophene ring is a common structural motif in many bioactive compounds, and the introduction of the chloroethyl group provides additional sites for substitution, allowing for the design of molecules with specific pharmacological properties. For instance, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and antioxidant activities, making them promising candidates for drug development.
The synthesis of 2-(2-Chloroethyl)thiophene typically involves a two-step process: first, the preparation of thiophene via sulfurization reactions or cyclization of appropriate precursors; second, the introduction of the chloroethyl group through electrophilic substitution or other coupling reactions. Recent research has focused on optimizing these steps to improve yield and purity, as well as to develop more environmentally friendly synthesis routes.
From an environmental standpoint, understanding the fate and behavior of 2-(2-Chloroethyl)thiophene in various ecosystems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial degradation being a key pathway. However, further research is needed to assess its long-term impact on aquatic and terrestrial environments.
In conclusion, 2-(2-Chloroethyl)thiophene (CAS No. 19995-38-1) is a multifaceted compound with significant potential across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in materials science, pharmaceuticals, and organic electronics. As research continues to uncover new applications and optimize its synthesis and utilization, this compound is poised to play an increasingly important role in both academic and industrial settings.
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